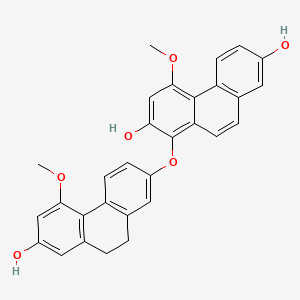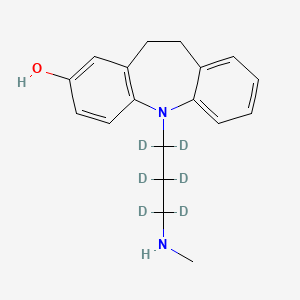
Faah-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faah-IN-7 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has demonstrated significant neuroprotective effects, particularly by mitigating oxidative stress in 1321N1 astrocytes. With an IC50 value of 8.29 nM, this compound also shows notable efficacy in ex vivo neuroinflammation models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for FAAH inhibitors often involve the use of uracil urea derivatives, which are modified at specific positions to enhance potency and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and efficacy. The production process may involve large-scale synthesis followed by purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Faah-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Faah-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FAAH and its effects on endocannabinoid levels.
Biology: Investigated for its role in modulating oxidative stress and neuroinflammation in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, chronic pain, and inflammation
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
作用機序
Faah-IN-7 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection. The inhibition is reversible and occurs through the formation of a non-covalent complex with the enzyme .
類似化合物との比較
Similar Compounds
URB597: Another potent FAAH inhibitor with similar neuroprotective effects.
PF-04457845: A selective FAAH inhibitor with applications in pain management.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), offering broader modulation of the endocannabinoid system
Uniqueness
Faah-IN-7 is unique due to its high potency (IC50 = 8.29 nM) and reversible inhibition mechanism. It also demonstrates significant efficacy in reducing oxidative stress and neuroinflammation, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
特性
分子式 |
C26H29N3O4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30) |
InChIキー |
JMSBPALRPPPUGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


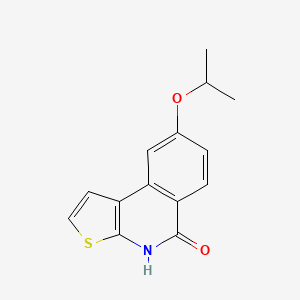
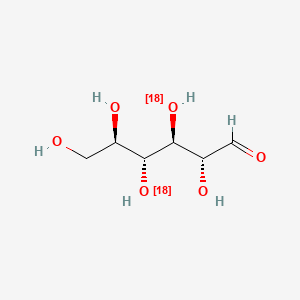
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
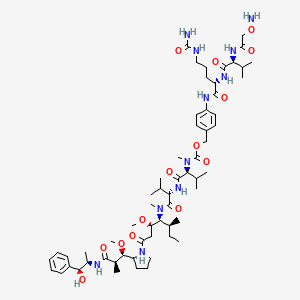

![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
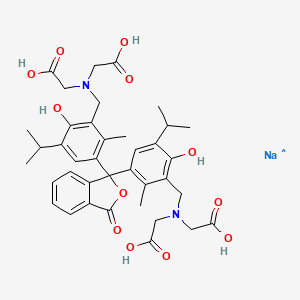

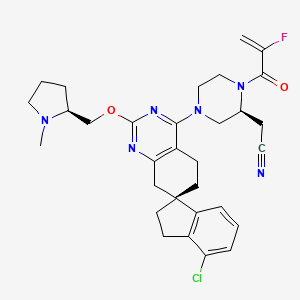
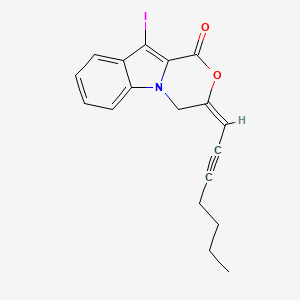
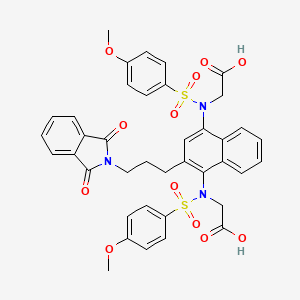
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
